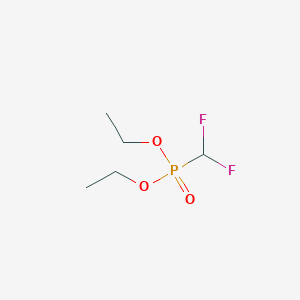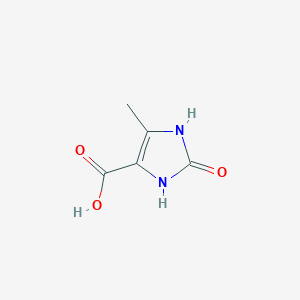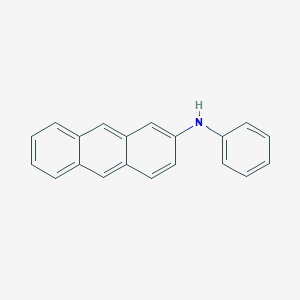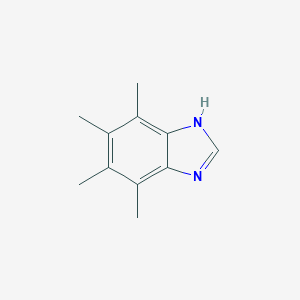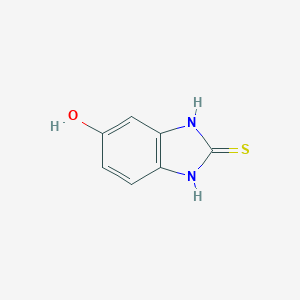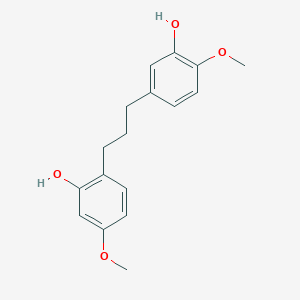![molecular formula C17H18ClN B028097 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine CAS No. 16036-79-6](/img/structure/B28097.png)
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine
Vue d'ensemble
Description
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine (5-CP-DBA) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the dibenzo[b,f]azepine family, which is known for its unique structure and properties. 5-CP-DBA has been studied extensively for its potential applications in biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
Recherche neurologique
Le 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine est utilisé comme étalon de référence dans la recherche neurologique. Il sert de base chimique pour le développement de composés pouvant être utilisés pour étudier les voies et les troubles neurologiques .
Gestion de la douleur
Ce composé est un précurseur dans la synthèse de divers agents pour la gestion de la douleur. Sa structure permet des modifications qui peuvent conduire au développement de nouveaux analgésiques, offrant potentiellement des options de soulagement de la douleur alternatives .
Traitements anti-inflammatoires
Dans le domaine de la recherche anti-inflammatoire, le this compound est utilisé pour créer des dérivés qui peuvent être testés pour leur efficacité à réduire l'inflammation, qui est un symptôme courant de nombreuses maladies .
Psychopharmacologie
Le dérivé dibenzazepine est important en psychopharmacologie pour la synthèse de divers agents psychopharmacologiques. Ces composés synthétisés peuvent être utilisés pour explorer des traitements pour les troubles psychiatriques .
Synthèse chimique
Le this compound joue un rôle dans la synthèse chimique, en particulier dans la formation de composés organiques complexes. Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes qui ont des applications diverses en chimie médicinale .
Recherche en protéomique
En tant que produit pour la recherche en protéomique, ce composé est utilisé pour comprendre les interactions et les fonctions des protéines. Il peut faire partie du processus d'identification des cibles potentielles pour de nouveaux médicaments ou de compréhension des bases moléculaires des maladies .
Mécanisme D'action
Target of Action
It is a dibenzazepine derivative, which is often used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents .
Mode of Action
As a dibenzazepine derivative, it may interact with its targets to modulate their function, leading to its therapeutic effects .
Biochemical Pathways
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents, it may influence pathways related to pain perception, inflammation, and neurological function .
Result of Action
As a dibenzazepine derivative used in the synthesis of various therapeutic agents, it may exert effects on pain perception, inflammation, and neurological function .
Analyse Biochimique
Biochemical Properties
It is known to be used in the synthesis of various pharmaceutical agents, suggesting it may interact with a range of enzymes, proteins, and other biomolecules
Cellular Effects
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Propriétés
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXGIZWHZIJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301700 | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16036-79-6 | |
| Record name | NSC145945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
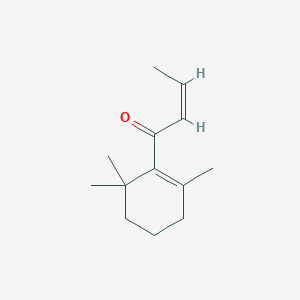


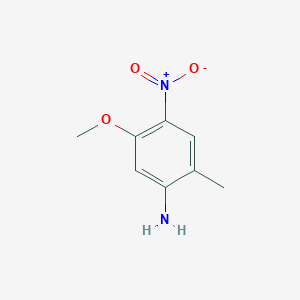
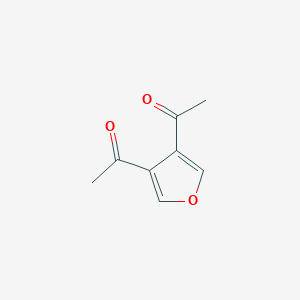
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
